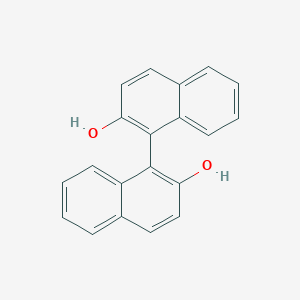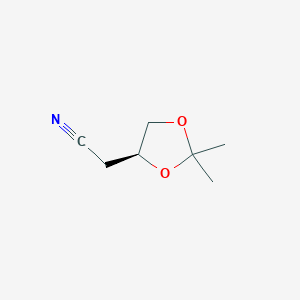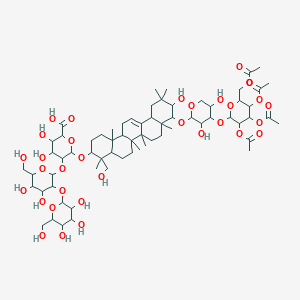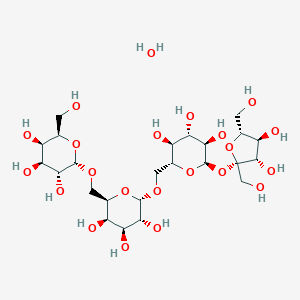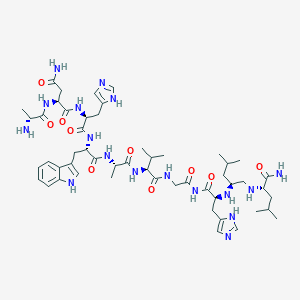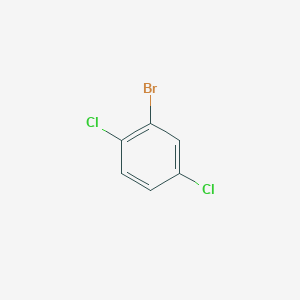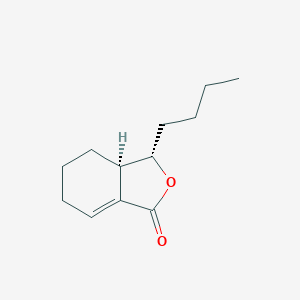
Zinc phytate
Übersicht
Beschreibung
Zinc phytate, also known as phytin, is a complex of zinc with phytic acid, which is a storage form of phosphorus in plants. Phytic acid can bind to essential minerals like zinc, making them less bioavailable. This binding is particularly relevant in diets high in phytate-rich foods, which can lead to mineral deficiencies, especially in regions where the diet is largely plant-based and not diversified with animal sources of nutrients .
Synthesis Analysis
The synthesis of zinc phytate is not typically conducted in a laboratory setting since it is a naturally occurring compound found in plant tissues. However, studies on zinc phosphonates, which are structurally related to zinc phytate, have shown that these compounds can be synthesized through reactions involving zinc acetate and phosphonate precursors under hydrothermal conditions . These synthetic processes are important for creating materials with potential applications in catalysis, separation, and as functional materials.
Molecular Structure Analysis
Zinc phytate consists of a myo-inositol ring with six phosphate groups, each of which can potentially bind to a zinc ion. The molecular structure of zinc phytate allows it to form insoluble complexes with zinc, which can affect the bioavailability of this essential mineral . In related zinc phosphonates, the zinc atoms are often coordinated by oxygen atoms from phosphonate groups, forming various structural motifs, including tetrahedral coordination .
Chemical Reactions Analysis
The primary chemical reaction of interest with zinc phytate is its interaction with dietary components and enzymes. Phytases are enzymes that can hydrolyze phytic acid, releasing bound minerals like zinc and improving their bioavailability . The presence of other dietary components, such as alpha-cellulose, does not significantly affect zinc absorption, but the addition of phytate can significantly decrease it . Furthermore, the solubility of zinc phytate can be enhanced by food components with oxygen, nitrogen, and sulfur donor ligands, which can form complexes with zinc .
Physical and Chemical Properties Analysis
Zinc phytate has low solubility in water, which is influenced by temperature and can be modeled to understand its behavior in biological systems . The solubility and bioavailability of zinc from zinc phytate are also affected by the presence of other dietary components and the pH of the environment . In the context of soil chemistry, the bioavailability of zinc to plants can be influenced by soil pH, with higher pH levels leading to lower zinc availability .
Relevant Case Studies
Several studies have investigated the effects of dietary phytate on zinc bioavailability. In animal models, such as rats, the inclusion of phytate in the diet has been shown to reduce growth rates and alter body composition due to reduced zinc bioavailability . In humans, phytate has been shown to inhibit zinc absorption, which could lead to zinc deficiency . Additionally, the presence of zinc phytate in the roots of plants has been observed, indicating its role in zinc storage and possibly in the plant's response to zinc availability in the soil .
Wissenschaftliche Forschungsanwendungen
Fortification of Cereal Flours : Zinc fortification of cereal flours is recommended as a strategy to enhance zinc status in populations. Zinc intake and absorption increase when zinc-fortified foods are consumed. Studies suggest no adverse effects of zinc fortification on the utilization of other minerals, making it a safe and appropriate strategy for enhancing zinc status, especially in populations consuming fortified cereal flour (Brown, Hambidge, & Ranum, 2010).
Impact on Zinc Absorption : Phytate has been shown to significantly inhibit zinc absorption. High levels of dietary phytate could lead to zinc deficiency, as demonstrated in a study where zinc absorption fell notably with increased phytate in the diet (Turnlund et al., 1984).
Influence of Dietary Factors : Dietary factors like phytate, present in foods like cereals and rice, have a strong negative effect on zinc absorption from composite meals. Methods to reduce phytate, such as enzyme treatment, fermentation, or genetic engineering, can markedly improve zinc absorption (Lönnerdal, 2000).
Phytate-Zinc Molar Ratios in Diets : The phytate:zinc molar ratio is an important determinant of zinc availability in diets. Dietary phytate causes significant reductions in zinc status, affecting growth rates and mineral concentrations in the body. Phytate naturally present in foods behaves similarly to phytate added to an otherwise phytate-free diet (Davies & Olpin, 1979).
Effects of Zinc and Phytate on Seed Quality : Zinc application to soil deficient in zinc improves reproductive development and seed quality in wheat. Zinc addition improved pollen viability and seed yield, along with an increase in seed zinc and phytate content. The study highlights the role of zinc and phytate in agricultural applications (Nautiyal, Yadav, & Singh, 2011).
Impact on Iron and Zinc Bioavailability : Phytase, which degrades dietary phytate, significantly increases iron and zinc bioavailability from phytate-rich foods. This has implications for addressing iron and zinc deficiencies in parts of the world with phytate-rich diets (Troesch, Jing, Laillou, & Fowler, 2013).
Wirkmechanismus
Target of Action
Zinc phytate primarily targets essential minerals in the body, particularly iron and zinc . These minerals play crucial roles in various biological processes, including enzymatic reactions, protein synthesis, and immune function .
Mode of Action
Zinc phytate, being a polyanionic molecule, has a strong chelating ability. It binds to positively charged multivalent cations such as calcium, iron, and zinc, rendering them insoluble and thus unavailable for absorption . This interaction results in a decrease in the bioavailability of these essential minerals .
Biochemical Pathways
The presence of zinc phytate in the diet affects the absorption pathways of essential minerals. The compound’s chelating action inhibits the absorption of iron and zinc, affecting their bioavailability . Traditional food processing methods can reduce the phytate content through loss of water-soluble phytate or through phytase hydrolysis to lower myo-inositol phosphate forms that no longer inhibit iron and zinc absorption .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of zinc phytate are largely influenced by its interaction with essential minerals. Its chelating action reduces the bioavailability of these minerals, thereby affecting their absorption and subsequent distribution in the body . The impact on bioavailability is significant enough that dietary phytate-to-zinc and phytate-to-iron molar ratios are used to estimate the bioavailability of iron and zinc in individual foods or whole diets .
Result of Action
The primary result of zinc phytate’s action is a reduction in the bioavailability of essential minerals like iron and zinc. This can lead to deficiencies of these minerals, particularly in populations consuming diets high in phytate . It’s worth noting that under certain conditions, phytate has been observed to have beneficial health effects, such as antioxidant and anticancer properties .
Action Environment
The action of zinc phytate is influenced by various environmental factors. For instance, the phytate content of cereals, legumes, and seeds can vary widely depending on the botanical variety, environmental or climatic growing conditions, use of phosphate fertilizers, and stage of maturation . Additionally, certain food processing practices, such as fermentation, can reduce the phytate content and thus its impact on mineral absorption .
Safety and Hazards
Zukünftige Richtungen
Strategies to improve zinc absorption in humans should also be developed. Notably, wheat with reduced phytate content in the grains was developed with an aim to maximize zinc absorption in the intestine . Awareness programmes in areas suffering the most from zinc deficiency should be carried out among all stakeholders .
Eigenschaften
IUPAC Name |
hexazinc;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O24P6.6Zn/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+2/p-12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGJAFDJPBTRSB-UHFFFAOYSA-B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O24P6Zn6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1040.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc phytate | |
CAS RN |
63903-51-5 | |
| Record name | Myo-Inositol, hexakis(dihydrogen phosphate), hexazinc salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063903515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




